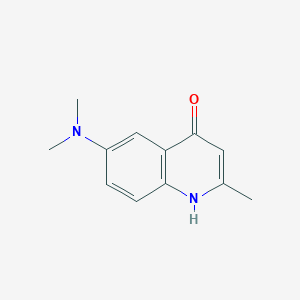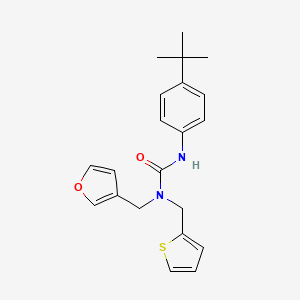
3-(4-(Tert-butyl)phenyl)-1-(furan-3-ylmethyl)-1-(thiophen-2-ylmethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-(Tert-butyl)phenyl)-1-(furan-3-ylmethyl)-1-(thiophen-2-ylmethyl)urea, also known as TAK-659, is a small-molecule inhibitor that has been developed for the treatment of various types of cancer. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Applications De Recherche Scientifique
Cyclodextrin Complexation and Molecular Devices
The complexation with cyclodextrins, specifically in the context of photoisomerization and the formation of binary complexes, illustrates the compound's potential in the development of molecular devices. Studies by Lock et al. (2004) on similar stilbene derivatives highlight the dynamic behavior of these compounds in cyclodextrin complexes, indicating their utility in molecular switching and device assembly Lock, May, Clements, Lincoln, & Easton, 2004.
Controlled Lithiation and Substitution Reactions
Research on derivatives of urea compounds, such as N-(pyridin-3-ylmethyl)pivalamide, has shown that controlled lithiation and substitution reactions are critical for synthesizing substituted derivatives. Smith, El‐Hiti, Alshammari, & Fekri (2013) demonstrated how lithiation occurs on nitrogen and the ring, providing a pathway to obtain high yields of substituted derivatives, underscoring the importance of these reactions in synthetic organic chemistry Smith, El‐Hiti, Alshammari, & Fekri, 2013.
Green Chemistry Approaches in Urea Synthesis
Bigi, Maggi, & Sartori (2000) explored safer and environmentally friendly methodologies for synthesizing ureas, moving away from hazardous reagents like phosgene. Their work contributes to the broader application of urea derivatives in green chemistry, emphasizing the development of sustainable and safer synthetic routes Bigi, Maggi, & Sartori, 2000.
Novel Pyridine and Naphthyridine Derivatives Synthesis
Abdelrazek et al. (2010) focused on the synthesis of novel pyridine and naphthyridine derivatives through reactions involving furan and thiophene compounds. Their research illustrates the versatility of urea derivatives in synthesizing complex heterocyclic compounds, potentially useful in various chemical and pharmaceutical applications Abdelrazek, Kassab, Metwally, & Sobhy, 2010.
Anion Binding and Complexation
Marcos, Teixeira, Segurado, Ascenso, Bernardino, Brancatelli, & Geremia (2014) investigated the anion binding properties of urea derivatives, finding that their binding ability towards anions was significantly influenced by the nature of substituents. This research suggests applications in the design of new anion receptors and sensors, enhancing our understanding of molecular recognition and complexation processes Marcos, Teixeira, Segurado, Ascenso, Bernardino, Brancatelli, & Geremia, 2014.
Propriétés
IUPAC Name |
3-(4-tert-butylphenyl)-1-(furan-3-ylmethyl)-1-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2S/c1-21(2,3)17-6-8-18(9-7-17)22-20(24)23(13-16-10-11-25-15-16)14-19-5-4-12-26-19/h4-12,15H,13-14H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDCGJCMSUHGMSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)N(CC2=COC=C2)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(Tert-butyl)phenyl)-1-(furan-3-ylmethyl)-1-(thiophen-2-ylmethyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(4-(trifluoromethoxy)phenyl)methanone](/img/structure/B2729069.png)
![1-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2729070.png)
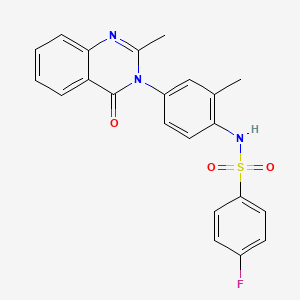
![2-[Benzyl(methyl)amino]-4-isopropylpyrimidine-5-carboxylic acid](/img/structure/B2729074.png)

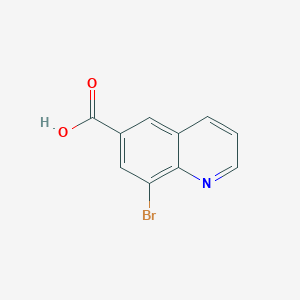
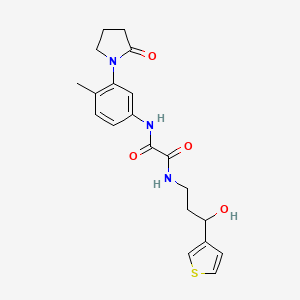
![1-(4-Nitrophenyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B2729079.png)
![4-methyl-N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)benzamide](/img/structure/B2729083.png)

![2-[[1-(2,5-Dimethylpyrazole-3-carbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2729085.png)
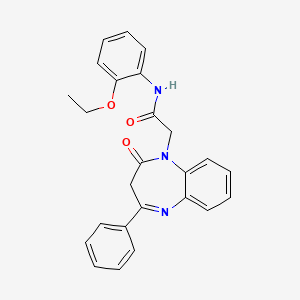
![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(benzyl(methyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2729089.png)
